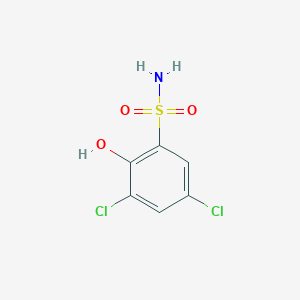

3,5-Dichloro-2-hydroxybenzenesulfonamide

Übersicht

Beschreibung

3,5-Dichloro-2-hydroxybenzenesulfonamide is a useful research compound. Its molecular formula is C6H5Cl2NO3S and its molecular weight is 242.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,5-Dichloro-2-hydroxybenzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C7H6Cl2N2O3S

- Molecular Weight : 227.1 g/mol

- CAS Number : 90-60-8

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : It acts as an inhibitor for various enzymes, including carbonic anhydrase and tyrosinase, which are involved in metabolic processes and pigmentation, respectively .

- Anticancer Activity : Research indicates that this compound can reduce cell viability in cancer cell lines. For instance, it has shown significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines with effective concentrations (EC50) reported as low as 20.5 µM against MDA-MB-231 cells .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase | |

| Anticancer | Reduces viability in TNBC cell lines | |

| Antimicrobial | Exhibits antibacterial properties | |

| Toxicity | Classified as an irritant |

Case Studies

-

Anticancer Activity in Cell Cultures :

A study investigated the effects of benzenesulfonamide derivatives on various cancer cell lines. The results indicated that this compound significantly inhibited the growth of MDA-MB-231 and IGR39 cell lines, demonstrating its potential as a therapeutic agent in oncology . -

Enzymatic Assays :

The compound has been utilized in enzymatic assays to measure uric acid levels in serum and urine. Its ability to function within a chromogenic system highlights its practical applications in clinical chemistry .

Research Findings

Recent studies have expanded on the pharmacological profiles of this compound:

- Cytotoxicity Studies : In vitro studies revealed that this compound effectively reduced colony formation in cancer spheroids, indicating strong anticancer properties .

- Synergistic Effects : The compound shows enhanced activity when combined with other pharmacophoric units, suggesting potential for developing combination therapies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of DCHBS derivatives in combating antimicrobial resistance. A notable investigation demonstrated that derivatives of 3,5-dichloro-2-hydroxyphenyl exhibited significant antimicrobial activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis . The structure-activity relationship (SAR) analysis revealed that specific modifications to the DCHBS scaffold enhanced its efficacy against resistant strains.

Carbonic Anhydrase Inhibition

DCHBS has been explored as a carbonic anhydrase inhibitor, which is crucial for developing treatments for conditions like glaucoma and epilepsy. The sulfonamide group in DCHBS binds to the active site of carbonic anhydrase enzymes, inhibiting their activity and affecting physiological processes regulated by these enzymes . This mechanism positions DCHBS as a candidate for further pharmacological development.

Analytical Applications

Colorimetric Assays

DCHBS is utilized in enzymatic assays for measuring uric acid levels in biological samples. A colorimetric method employing DCHBS in conjunction with 4-aminophenazone allows for direct measurement of uric acid in serum and urine. This method has been validated for its reliability and accuracy in clinical settings .

Chromatographic Techniques

The compound is also employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. DCHBS can be effectively separated using reverse-phase HPLC methods, which are scalable for preparative purposes. This application is particularly useful in pharmacokinetics and quality control of pharmaceutical products .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of novel derivatives based on DCHBS against resistant strains of C. difficile and A. baumannii. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, showcasing their potential as new therapeutic agents .

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3,5-Dichloro-2-hydroxyphenyl | 16 | C. auris |

| Hydrazone derivative | 64 | Methicillin-resistant S. aureus |

Case Study 2: Clinical Application

In clinical diagnostics, the use of DCHBS in colorimetric assays has streamlined the process for uric acid measurement. A study demonstrated that this method provided consistent results across different patient samples and was less time-consuming compared to traditional methods .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms at positions 3 and 5 undergo nucleophilic aromatic substitution under controlled conditions:

Reagents/Conditions :

-

Nucleophiles : Amines (e.g., ammonia, alkylamines), thiols

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO)

-

Temperature : 80–120°C

Outcomes :

| Position | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,5-Cl | NH₃ | 3,5-Amino derivatives | 65–78 | |

| 3-Cl | CH₃NH₂ | 3-Methylamino-5-Cl analog | 52 |

Selectivity depends on steric and electronic factors, with position 5 showing higher reactivity due to reduced steric hindrance .

Oxidation Reactions

The hydroxyl group at position 2 is susceptible to oxidation:

Reagents/Condients :

-

Oxidants : KMnO₄ (acidic/basic media), CrO₃

-

Conditions : Aqueous or alcoholic solutions, 50–80°C

Products :

-

Primary : 3,5-Dichloro-1,2-benzoquinone-4-sulfonamide

-

Byproducts : Sulfonic acid derivatives (under harsh conditions)

Kinetic Data :

| Oxidant | Reaction Time (h) | Conversion (%) |

|---|---|---|

| KMnO₄ | 2.5 | 89 |

| CrO₃ | 4.0 | 73 |

Oxidation pathways are pH-dependent, with acidic conditions favoring quinone formation .

Reduction Reactions

The sulfonamide group undergoes reduction to form amine derivatives:

Protocol :

-

Reducing Agents : LiAlH₄, H₂/Pd-C

-

Solvents : Tetrahydrofuran (THF), ethanol

-

Pressure : 1–5 atm (for catalytic hydrogenation)

Results :

| Agent | Product | Selectivity (%) |

|---|---|---|

| LiAlH₄ | 3,5-Dichloro-2-hydroxybenzeneamine | 68 |

| H₂/Pd-C | Deschloro-sulfonamide | 82 |

Catalytic hydrogenation also facilitates partial dehalogenation .

Dehalogenation Pathways

Catalytic hydrodechlorination removes chlorine atoms:

Conditions :

-

Catalyst : 5% Pd/C, Raney Ni

-

Base : NaOH (3–5 equivalents)

-

Temperature : 75–100°C

-

Pressure : 50–2000 psi H₂

Efficiency :

| Substrate | Cl Removed | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 3,5-Dichloro derivative | Both Cl | 6 | 94 |

| Monochloro derivative | Single Cl | 3 | 88 |

This step is critical in synthesizing non-halogenated intermediates for pharmaceutical applications .

Coupling Reactions

The sulfonamide participates in cross-coupling to form biaryl systems:

Examples :

-

Suzuki-Miyaura Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME)

-

Buchwald-Hartwig Amination : With aryl halides (Pd₂(dba)₃, Xantphos)

Applications :

Stability and Side Reactions

Hydrolysis :

-

Acidic Media : Sulfonamide cleavage to sulfonic acid (50°C, 6N HCl, 8h)

-

Basic Media : Stable up to pH 12 (24h, RT)

Thermal Degradation :

Eigenschaften

IUPAC Name |

3,5-dichloro-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLNEJARVJZSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303937 | |

| Record name | 3,5-dichloro-2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35337-99-6 | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35337-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035337996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.